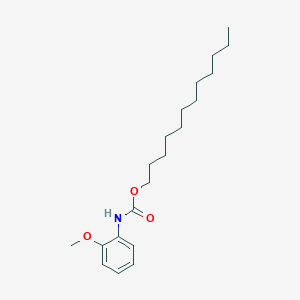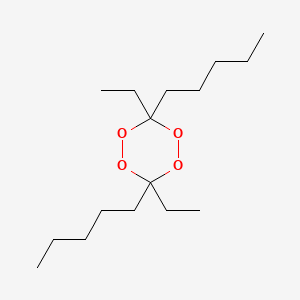
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid typically involves the bromination of 4-methylpyridine followed by the introduction of the acetic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5th position. The resulting intermediate is then subjected to a reaction with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent acylation reactions. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Coupling Products: Complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
4-Methylpyridine: Lacks the bromine and acetic acid groups, resulting in different reactivity and applications.
5-Bromo-2-methylpyridine: Similar structure but lacks the acetic acid moiety, affecting its chemical behavior.
2-(5-Bromopyridin-2-yl)acetic acid: Similar but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid is unique due to the specific positioning of the bromine, methyl, and acetic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Propiedades
Número CAS |
886365-10-2 |
|---|---|
Fórmula molecular |
C8H8BrNO2 |
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
2-(5-bromo-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12) |
Clave InChI |
IFMMLYDOKBDPQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
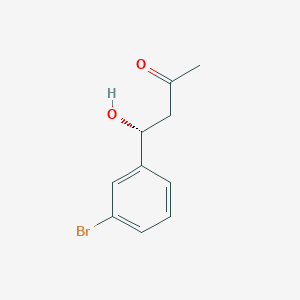
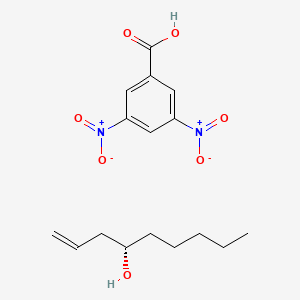
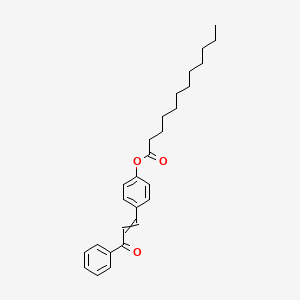
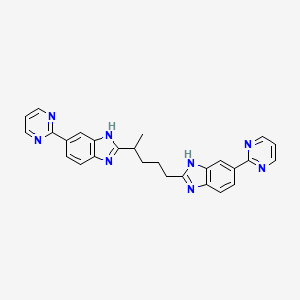

![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
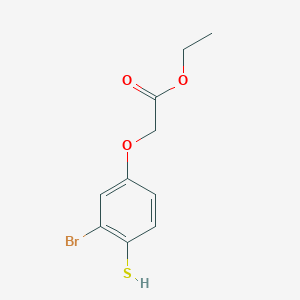
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)

